Ethyl 2-bromo-2-cyclohexylacetate
Overview
Description
Ethyl 2-bromo-2-cyclohexylacetate is an organic compound with the molecular formula C10H17BrO2. It is a pale-yellow to yellow-brown liquid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a bromine atom and an ester functional group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-cyclohexylacetate can be synthesized through the bromination of ethyl 2-cyclohexylacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position relative to the ester group .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-cyclohexylacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-azido-2-cyclohexylacetate or ethyl 2-thiocyanato-2-cyclohexylacetate.
Reduction: Ethyl 2-cyclohexylacetate.
Hydrolysis: 2-bromo-2-cyclohexylacetic acid.
Scientific Research Applications
Ethyl 2-bromo-2-cyclohexylacetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of bioactive compounds with potential therapeutic effects.
Industry: In the production of agrochemicals, fragrances, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-cyclohexylacetate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .
Comparison with Similar Compounds
Ethyl 2-bromo-2-cyclohexylacetate can be compared with similar compounds such as:
Ethyl 2-chloro-2-cyclohexylacetate: Similar reactivity but with a chlorine atom instead of bromine.
Ethyl 2-iodo-2-cyclohexylacetate: More reactive due to the presence of iodine.
Ethyl 2-bromo-2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
This compound is unique due to its specific combination of a bromine atom and a cyclohexyl group, which influences its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
ethyl 2-bromo-2-cyclohexylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNNRHJKRDCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376424 | |
Record name | ethyl 2-bromo-2-cyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42716-73-4 | |
Record name | ethyl 2-bromo-2-cyclohexylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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